2-Formyl-4-(4-methoxyphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGITZPAFQLBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602400 | |
| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-57-0 | |
| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 2 Formyl 4 4 Methoxyphenyl Phenol and Its Analogues
Direct Synthetic Approaches
Direct synthetic methods aim to construct the target molecule or its core biphenyl (B1667301) structure in a highly efficient manner, often by forming the key carbon-carbon or carbon-hydrogen bonds in the final stages of the synthesis.
Formylation Reactions of Methoxy-Substituted Biphenylols
The introduction of a formyl (-CHO) group onto a pre-existing methoxy-substituted biphenylol scaffold, such as 4-(4-methoxyphenyl)phenol, is a primary strategy for the synthesis of 2-Formyl-4-(4-methoxyphenyl)phenol. The hydroxyl group on the phenol (B47542) ring is a strong activating group and directs the electrophilic formylating agent primarily to the ortho position.
Several classical and modified formylation reactions are employed for this purpose:
Duff Reaction : This reaction utilizes hexamethylenetetramine (hexamine) as the formyl source in an acidic medium, typically with glycerol (B35011) or acetic acid as the solvent. wikipedia.orgchem-station.com The reaction proceeds via an electrophilic attack on the electron-rich phenol ring, leading to the formation of a benzylamine (B48309) intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org For phenols with strong electron-donating groups, formylation occurs preferentially at the ortho position relative to the hydroxyl group. wikipedia.org However, the traditional Duff reaction is often noted for having low to moderate yields. ecu.eduuni.edu
Modified Duff Reaction : To improve selectivity and yield, modified versions of the Duff reaction have been developed. One such modification involves using anhydrous trifluoroacetic acid as the solvent, which allows for the selective synthesis of 4-substituted 2-formylphenols in moderate to good yields. lookchem.com
Reimer-Tiemann Reaction : This method involves the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgyoutube.com The reactive species is dichlorocarbene, which is generated in situ. This method also favors ortho-formylation, making it a viable, though sometimes low-yielding, route for synthesizing salicylaldehydes from phenols. uni.eduyoutube.com
Magnesium Chloride/Paraformaldehyde Method : A milder and often high-yielding method for ortho-formylation of phenols uses paraformaldehyde as the formylating agent in the presence of magnesium chloride and a base like triethylamine. orgsyn.org This method is known for its high regioselectivity and tolerance of various functional groups on the phenol ring. orgsyn.org
Table 1: Comparison of Formylation Reactions for Phenols
| Reaction Name | Formylating Agent | Catalyst/Medium | Typical Position of Formylation | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Duff Reaction | Hexamethylenetetramine | Glyceroboric acid, Acetic acid | Ortho to -OH | One-step process | Often low yields ecu.edu |
| Reimer-Tiemann | Chloroform | Strong base (e.g., NaOH) | Ortho to -OH | Readily available reagents | Low yields, harsh conditions uni.eduyoutube.com |
| MgCl₂/Paraform. | Paraformaldehyde | MgCl₂, Triethylamine | Ortho to -OH | High yields, high regioselectivity orgsyn.org | Requires anhydrous conditions |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of biaryl compounds. rsc.orgyoutube.com The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. mdpi.comnih.govorgsyn.org
To construct the this compound scaffold, this reaction would involve coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net There are two main disconnection approaches:
Coupling of a formyl-phenol component with a methoxyphenylboronic acid: In this route, a molecule like 5-bromo-2-hydroxybenzaldehyde (or a protected version) is coupled with 4-methoxyphenylboronic acid.
Coupling of a methoxyphenyl halide with a formyl-phenolboronic acid: This alternative involves reacting a halide such as 4-bromoanisole (B123540) with a boronic acid like (3-formyl-4-hydroxyphenyl)boronic acid.
The success of the Suzuki-Miyaura coupling often depends on the careful selection of the catalyst, ligand, base, and solvent system to achieve high yields. researchgate.netbeilstein-journals.orgmdpi.com Other related cross-coupling reactions for biphenyl synthesis include the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents), which also proceed via a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org
Table 2: Key Components in Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
| Component | Examples | Function |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PEPPSI-type complexes mdpi.com | Facilitates the catalytic cycle |
| Ligand | Phosphines (e.g., PPh₃, SPhos) beilstein-journals.org | Stabilizes the palladium center and influences reactivity |
| Aryl Halide | Aryl bromides, iodides, or triflates | One of the coupling partners |
| Arylboronic Acid | Substituted phenylboronic acids | The second coupling partner |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes acid produced |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences reaction rate |
Condensation and Cyclization Strategies for Related Scaffolds
Condensation and cyclization reactions are fundamental in organic synthesis for building complex molecular architectures from simpler precursors. libretexts.org While not always leading directly to this compound, these strategies are crucial for synthesizing its analogues or key intermediates.
Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters). nih.govnih.gov For instance, a biphenyl aldehyde could be further functionalized via a Knoevenagel condensation to introduce a carbon-carbon double bond, which can then be a site for further synthetic transformations.
Claisen-Schmidt Condensation : This reaction is used to synthesize chalcones and related enones by the condensation of an aromatic aldehyde with a ketone. rsc.org A substituted biphenyl aldehyde could react with an appropriate ketone to form a biphenyl-chalcone derivative, which are scaffolds of interest in medicinal chemistry. rsc.org
Cyclization Strategies : Intramolecular cyclization can be a powerful tool. For example, photochemically-induced cyclization of 2-acyloxybenzaldehydes can yield 2-hydroxybenzofuranones, representing a scaffold related to the target molecule. mdpi.com Other strategies involve annulation reactions, where a new ring is fused onto an existing one. For example, [4+2] cycloaromatization reactions can be used to construct a substituted phenol ring from acyclic precursors. researchgate.net These methods offer pathways to structurally diverse analogues that may not be accessible through more linear synthetic routes. nih.gov
Indirect Synthetic Pathways and Precursor Derivatization
Indirect pathways involve the use of readily available starting materials, which are then chemically modified through a series of steps to arrive at the final product. These routes can be advantageous when the direct approaches are inefficient or when starting from a complex, naturally-derived scaffold.
Modification of Naturally Occurring Phenolic Aldehydes (e.g., Vanillin (B372448) Derivatives)
Naturally occurring phenolic aldehydes, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), are inexpensive and readily available starting materials. atlantis-press.comgoogle.comnih.gov Their existing functionality provides a useful handle for further synthetic elaboration to produce more complex molecules like this compound.
A potential synthetic route starting from a vanillin-related precursor could involve:
Halogenation : Introduction of a halogen, typically bromine or iodine, at a specific position on the aromatic ring. For example, starting with 4-hydroxybenzaldehyde, a regioselective bromination can yield 3-bromo-4-hydroxybenzaldehyde. researchgate.netudel.edu
Cross-Coupling : The halogenated intermediate can then undergo a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with 4-methoxyphenylboronic acid to form the biphenyl linkage.
Formylation/Functional Group Interconversion : If the starting material does not already contain the formyl group at the desired position, a formylation step would be required. In other cases, existing functional groups might need to be converted. For example, a synthesis of vanillin itself from guaiacol (B22219) involves a condensation with glyoxylic acid followed by oxidative decarboxylation. google.comresearchgate.net A similar strategy could be adapted.
The oxidative coupling of natural phenols can also lead to biphenyl structures. mdpi.com This biomimetic approach can be an effective way to generate the core biphenyl scaffold from simpler phenolic precursors.
Multi-step Convergent Synthesis from Simpler Building Blocks
For the synthesis of this compound, a convergent approach could involve the preparation of two key building blocks:
Building Block A : A protected 2-formyl-4-halophenol. This could be synthesized from a simple 4-halophenol by first protecting the hydroxyl group and then introducing the formyl group at the ortho position using one of the methods described in section 2.1.1.
Building Block B : A 4-methoxyphenyl (B3050149) metallic reagent, such as 4-methoxyphenylboronic acid (for Suzuki coupling) or a 4-methoxyphenyl Grignard reagent (for Negishi or Kumada coupling).
The final step of the synthesis would be the cross-coupling of Building Block A and Building Block B to form the C-C bond linking the two aromatic rings, followed by deprotection of the hydroxyl group to yield the final product. This strategy allows for flexibility, as various analogues can be prepared by simply changing the substitution pattern on either of the building blocks.
Chemical Reactivity and Functional Group Transformations of 2 Formyl 4 4 Methoxyphenyl Phenol
Reactions of the Aldehyde Moiety
The aldehyde group in 2-Formyl-4-(4-methoxyphenyl)phenol is a versatile functional group that can undergo oxidation, reduction, and various nucleophilic addition and condensation reactions.
Oxidation to Carboxylic Acids
The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 2-Carboxy-4-(4-methoxyphenyl)phenol. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on this exact molecule are not prevalent, the oxidation of similar phenolic aldehydes is well-documented.
Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The reaction typically involves the conversion of the aldehyde's C-H bond into a C-O bond, leading to the formation of the carboxylic acid functional group. The presence of the electron-donating hydroxyl and methoxyphenyl groups on the aromatic ring can influence the reactivity and may require careful selection of the oxidant to avoid side reactions.
Table 1: General Oxidation Reactions of Aromatic Aldehydes
| Oxidizing Agent | General Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | Acidic solution | Carboxylic Acid |
Reduction to Hydroxyl-Containing Compounds
The aldehyde functionality can be reduced to a primary alcohol, transforming this compound into 2-(Hydroxymethyl)-4-(4-methoxyphenyl)phenol. This reduction is typically accomplished using hydride-based reducing agents.
A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comorganic-chemistry.orgkhanacademy.org The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com This method is valued for its selectivity, as NaBH₄ does not typically reduce other functional groups like esters or carboxylic acids under standard conditions. For a related compound, 2-hydroxy-5-methoxybenzaldehyde, reduction to the corresponding benzyl (B1604629) alcohol is effectively achieved using sodium borohydride in ethanol. Current time information in Bangalore, IN.
Table 2: Common Reducing Agents for Aldehydes
| Reducing Agent | Typical Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Alcohol |
Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)
The aldehyde group is highly susceptible to nucleophilic attack, leading to a wide array of addition and condensation products. Among the most significant of these are Schiff bases, which are formed through the condensation reaction with primary amines. atlantis-press.com These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as an azomethine group (-C=N-). atlantis-press.com
The synthesis of Schiff bases from phenolic aldehydes like this compound typically involves refluxing the aldehyde with a primary amine in a suitable solvent, often ethanol. atlantis-press.commdpi.com For instance, the reaction of a similar compound, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), can be synthesized from vanillin (B372448) and p-anisidine. atlantis-press.com The resulting Schiff bases are valuable ligands in coordination chemistry due to the presence of both a phenolic hydroxyl group and an imine nitrogen atom, which can coordinate with metal ions. mdpi.comnih.govnih.gov
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as alkylation and acylation. It also plays a critical role in the formation of metal complexes.
Alkylation and Acylation Reactions
The phenolic hydroxyl group can be alkylated to form an ether or acylated to form an ester. Alkylation is often achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.
Acylation of the phenolic hydroxyl group can be readily accomplished by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.netchemguide.co.ukchemguide.co.uk This reaction results in the formation of a phenyl ester. For example, phenols can be acylated with acetic anhydride in the presence of a catalytic amount of a suitable acid or base. organic-chemistry.org These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the compound's properties.
Table 3: General Alkylation and Acylation of Phenols
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Alkyl Halide, Base | Ether |
| Acylation | Acyl Chloride, Base | Ester |
Chelation and Complexation with Metal Ions
The presence of both a phenolic hydroxyl group and a formyl group (or more commonly, an imine group in its Schiff base derivatives) in an ortho position allows this compound and its derivatives to act as effective chelating agents for a variety of metal ions. mdpi.comnih.gov The phenolic oxygen, after deprotonation, and the nitrogen atom of the imine group in Schiff bases can coordinate to a central metal ion, forming stable chelate rings. mdpi.comnih.gov
Schiff bases derived from salicylaldehydes are well-known for their ability to form stable complexes with transition metals such as copper(II), nickel(II), and zinc(II). mdpi.comnih.govnih.govnih.gov The coordination of the ligand to the metal ion is confirmed by spectroscopic methods, such as a shift in the C=N stretching frequency in the infrared spectrum. mdpi.com These metal complexes have diverse applications, for example, in catalysis and materials science. For instance, copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have been synthesized and characterized. mdpi.com Similarly, nickel(II) and zinc(II) complexes with related Schiff base ligands have also been reported. nih.govnih.gov
Table 4: Metal Complexes with Schiff Base Ligands Derived from Phenolic Aldehydes
| Metal Ion | Ligand Type | Typical Coordination Sites |
|---|---|---|
| Copper(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen |
| Nickel(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen |
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. ucalgary.ca In this compound, the para position relative to the hydroxyl group is occupied by the 4-methoxyphenyl (B3050149) group. The formyl group is located at one of the ortho positions. Therefore, electrophilic attack is anticipated to occur at the remaining vacant ortho position (C6) and to a lesser extent, at the carbon bearing the formyl group (ipso-substitution).
However, a notable and uncommon reaction observed in 4-formyl phenols is the substitution of the formyl group itself. researchgate.netkirj.ee Studies on structurally related 4-formyl phenols with electron-donating groups in the ortho position have shown that they can react with active alkyl halides, leading to the substitution of the formyl group. kirj.ee For instance, the reaction of 2-methoxy-4-formyl phenol with prenyl bromide under basic conditions resulted in the formation of a product where the formyl group was replaced by the prenyl group. kirj.ee This suggests that this compound could undergo similar reactions.
The reaction of 4-formyl phenols with active alkyl halides can proceed through three main pathways:
Williamson ether synthesis: Alkylation of the phenolic hydroxyl group.
Aromatic substitution of the formyl group: Replacement of the formyl group by the alkyl group. kirj.ee
Ortho-addition with dearomatization: Addition of the alkyl group to the ortho position, leading to a cyclohexadienone derivative. kirj.ee
The relative distribution of these products is influenced by the specific substituents on the benzene (B151609) ring, the nature of the alkyl halide, the base used, and the presence of any additives. kirj.ee
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | Dilute HNO₃ | 2-Formyl-6-nitro-4-(4-methoxyphenyl)phenol |
| Halogenation | Br₂ in a non-polar solvent | 6-Bromo-2-formyl-4-(4-methoxyphenyl)phenol |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | 6-Alkyl-2-formyl-4-(4-methoxyphenyl)phenol |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | 6-Acyl-2-formyl-4-(4-methoxyphenyl)phenol |
| Formyl Group Substitution | Active Alkyl Halide (e.g., Benzyl Bromide), Base | 2-Alkyl-4-(4-methoxyphenyl)phenol |
Chemical Modifications of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl substituent in this compound offers additional sites for chemical modification, primarily involving the methoxy (B1213986) group and the aromatic ring.
One of the most common transformations of a methoxy group on an aromatic ring is its cleavage to the corresponding phenol. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This demethylation reaction would convert the 4-methoxyphenyl group into a 4-hydroxyphenyl group, yielding 2-Formyl-4-(4-hydroxyphenyl)phenol.
The aromatic ring of the 4-methoxyphenyl group is also susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group. Since the para position is already substituted, electrophilic attack would be directed to the ortho positions (C3' and C5') of this ring.
Table 2: Potential Chemical Modifications of the 4-Methoxyphenyl Substituent
| Reaction Type | Reagents | Expected Product |
| Demethylation | BBr₃ or HBr | 2-Formyl-4-(4-hydroxyphenyl)phenol |
| Nitration | HNO₃/H₂SO₄ | 2-Formyl-4-(3-nitro-4-methoxyphenyl)phenol |
| Halogenation | Br₂/FeBr₃ | 2-Formyl-4-(3-bromo-4-methoxyphenyl)phenol |
Spectroscopic and Structural Elucidation of 2 Formyl 4 4 Methoxyphenyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR are instrumental in assigning the specific protons and carbons within a molecule.
For derivatives of 2-Formyl-4-(4-methoxyphenyl)phenol, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, ¹H-NMR characterization has shown a distinctive singlet for the imine proton at a chemical shift of 8.42 ppm. atlantis-press.com In other related structures, like methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, the methoxy (B1213986) group protons typically appear around 3.74 ppm. rsc.org The aromatic protons exhibit complex splitting patterns within the range of 6.85 to 7.50 ppm, which is characteristic of substituted benzene (B151609) rings. rsc.org
In ¹³C-NMR spectra of similar compounds, the carbonyl carbon of the formyl group is typically observed in the downfield region. For instance, in methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, the ester carbonyl carbon appears at 172.81 ppm. rsc.org The carbon of the methoxy group is found at approximately 55.13 ppm. rsc.org The aromatic carbons show a range of signals between 113 and 160 ppm, corresponding to the different chemical environments of the carbons in the phenyl rings. rsc.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Derivative of this compound
| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| Imine Proton (-CH=N-) | 8.42 (s) | - |
| Aromatic Protons | 6.85 - 7.50 (m) | 113.85 - 159.53 |
| Methoxy Protons (-OCH₃) | 3.74 (s) | 55.13 |
| Carbonyl Carbon (C=O) | - | 172.81 |
Data is compiled from related structures and may vary slightly for the specific parent compound. atlantis-press.comrsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR spectrum of a Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, displays a characteristic absorption band for the imine group (C=N) in the region of 1590-1591 cm⁻¹. atlantis-press.com The presence of a hydroxyl group (-OH) is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the formyl substituent in the parent compound would be expected to show a strong absorption band around 1650-1700 cm⁻¹. The C-O stretching vibrations of the methoxy group and the phenolic hydroxyl group usually appear in the 1000-1300 cm⁻¹ range. researchgate.net
Table 2: Key FTIR Absorption Bands for Derivatives of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Imine (C=N) | Stretching | 1590 - 1591 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1000 - 1300 |
Data is based on characteristic vibrational frequencies for the specified functional groups. atlantis-press.comresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of compounds containing conjugated systems, such as this compound, typically shows absorption bands in the UV and visible regions. These absorptions are due to π → π* and n → π* electronic transitions. For example, studies on related phenolic compounds show absorption maxima that can be influenced by solvent polarity and pH. researchgate.net The emission spectra of these compounds can also be informative, with some derivatives exhibiting fluorescence in the solid state. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For a derivative like 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, gas chromatography-mass spectrometry (GC-MS) analysis has shown a molecular ion peak (M⁺) at m/z 257, which corresponds to its relative molecular mass. atlantis-press.com The fragmentation pattern provides further structural information by revealing stable fragments formed during ionization.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a related imidazole (B134444) derivative, 2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pca21. iosrjournals.org The analysis of bond lengths and angles confirms the molecular geometry. For instance, in 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol, the molecule is nearly planar, and the crystal packing is stabilized by intermolecular hydrogen bonds. researchgate.net Such studies are crucial for understanding intermolecular interactions in the solid state.
Advanced Characterization Techniques
In addition to the primary spectroscopic techniques, other advanced methods can provide further insights into the properties of these compounds.
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the compounds. TGA curves for related structures have been reported, providing information on decomposition temperatures. rsc.org
Scanning Electron Microscopy (SEM): SEM can be employed to study the surface morphology of the synthesized compounds in their solid state.
Electron Paramagnetic Resonance (EPR): While not broadly applicable to the diamagnetic parent compound, EPR could be used to study any radical intermediates or derivatives with unpaired electrons.
Theoretical and Computational Investigations of 2 Formyl 4 4 Methoxyphenyl Phenol
Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of molecules structurally related to 2-Formyl-4-(4-methoxyphenyl)phenol. These methods provide a detailed understanding of the electronic environment and geometric parameters of the molecule.
While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous structures, such as salicylaldehyde (B1680747) hydrazone derivatives, offers valuable insights. For these related compounds, theoretical analyses have shown that the introduction of substituents can modulate the strength of intramolecular hydrogen bonds. This modulation occurs through resonance effects, which can be predicted and understood by examining the electronic properties of the substituents.
In a study of p-substituted salicylaldehyde phenylhydrazone derivatives, the structures were characterized using various spectroscopic methods and the data was supported by computational analyses. The presence of the –C=N-NH- linkage is a key structural feature, with characteristic spectroscopic signals. For instance, the 1H-NMR spectra show distinct singlets for the –HC=N- proton and the NH proton, while the 13C-NMR spectra confirm the presence of the C=N bond. These experimental findings are often corroborated by DFT calculations to provide a more detailed picture of the molecular structure.
Frontier molecular orbital analysis (HOMO-LUMO) on related triazole carboxamides has revealed that the HOMO is often localized on one part of the molecule (e.g., a 4-chlorophenyl amide motif), while the LUMO is associated with another region (e.g., an aryltriazole grouping). This separation of frontier orbitals is key to understanding the charge transfer characteristics and reactivity of the molecule.
The reactivity of the salicylaldehyde moiety in this compound is a key aspect of its chemistry. Studies on the reaction mechanisms of salicylaldehyde and its derivatives provide a framework for understanding how this compound might behave in various chemical transformations.
The reaction of salicylaldehyde with primary amines to form Schiff bases, for example, proceeds via nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. acs.org This fundamental reaction is crucial for the synthesis of many derivatives of this compound.
Furthermore, the reactions of salicylaldehydes with enolates or their equivalents are versatile routes to chromane (B1220400) derivatives. beilstein-journals.orgnih.gov These reactions can proceed through different pathways, such as a tandem oxo-Michael addition and intramolecular Knoevenagel condensation. nih.gov The specific pathway and the efficiency of the reaction can be influenced by the choice of catalyst and the substituents on the salicylaldehyde ring. For instance, in the synthesis of 3-substituted chromenes, the reaction of salicylaldehyde with α,β-unsaturated compounds has been shown to proceed through a Baylis–Hillman reaction mechanism. beilstein-journals.orgnih.gov Understanding these mechanisms is essential for predicting the products of reactions involving this compound and for designing synthetic routes to new functionalized derivatives.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with a biological target, such as an enzyme or receptor. This information is invaluable for drug discovery and development.
In a study of 2-(trimethoxyphenyl)-thiazole derivatives, molecular docking was used to investigate their binding modes within the active sites of COX-1 and COX-2. nih.gov One compound, in particular, demonstrated a favorable COX-2 selectivity index, comparable to the known NSAID meloxicam. The docking analysis revealed that this compound could form hydrogen bonds with key residues in the COX-2 active site, including Arg120, Tyr355, and Ser530, as well as hydrophobic interactions with residues such as Leu352 and Phe518. nih.gov These interactions are crucial for the stable binding and inhibition of the enzyme.
These findings suggest that the methoxyphenyl group, a key feature of this compound, can play a significant role in the interaction with the COX-2 active site. The specific substitution pattern on the phenyl ring has been shown to markedly influence the selectivity for COX-2.
The insights gained from theoretical and computational studies can be applied to the rational design of new derivatives of this compound with improved properties. By understanding the structure-activity relationships, chemists can make targeted modifications to the molecule to enhance its biological activity, selectivity, or other desirable characteristics.
For example, the synthesis of various p-substituted salicylaldehyde phenylhydrazone derivatives has been reported, with the aim of developing compounds with potent antioxidant activities. nih.gov The choice of substituents was guided by the desire to modulate the electronic properties of the molecule and, consequently, its ability to scavenge free radicals.
In the context of anti-inflammatory agents, the development of hybrid pyrazole (B372694) analogues has been informed by molecular docking studies. These studies have shown that incorporating a benzene (B151609) sulfonamide moiety can lead to potent and selective COX-2 inhibition. The sulfonamide group is able to insert deep into a selective pocket of the COX-2 active site, forming favorable interactions with key amino acid residues. This knowledge can be applied to the design of new derivatives of this compound that incorporate similar structural features to enhance their anti-inflammatory potential.
Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal structures. This analysis provides valuable information about how molecules pack together in the solid state and the nature of the forces that hold them together.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound itself are not described in the available literature, studies on related compounds with methoxyphenyl and phenol (B47542) moieties offer a glimpse into the types of interactions that are likely to be important for this molecule.
In the crystal structures of various organic compounds containing these functional groups, Hirshfeld surface analysis has revealed the predominance of H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net For example, in a study of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) derivatives, H···H contacts were found to be the most significant, followed by O···H/H···O and C···H/H···C interactions. researchgate.net
The following table summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for two related compounds, highlighting the importance of hydrogen-based interactions in their crystal packing.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) in Compound I | Contribution to Hirshfeld Surface (%) in Compound II |
| H···H | 48.8 | 44.6 |
| O···H/H···O | 22.4 | 25.8 |
| C···H/H···C | 21.7 | 26.8 |
| Data from a study on N-acetyl-N-3-methoxyphenyl (I) and N-(2,5-dimethoxyphenyl) (II) derivatives. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies used to predict the biological activities and physicochemical properties of chemical compounds, respectively. These models are predicated on the principle that the structural features of a molecule inherently determine its activity and properties. By establishing a mathematical correlation between molecular structure and an observed effect, QSAR and QSPR can guide the design of new compounds with desired characteristics and forecast the behavior of untested chemicals, thereby reducing the need for extensive experimental studies.
For a molecule such as this compound, QSAR and QSPR studies can provide valuable insights into its potential biological activities and physicochemical characteristics. Although specific, comprehensive QSAR and QSPR studies on this particular compound are not extensively documented in publicly available literature, we can extrapolate from research on structurally related compounds, such as other substituted phenols, aromatic aldehydes, and biphenyl (B1667301) derivatives, to understand how such models would be developed and applied.
Theoretical Framework
The development of a QSAR or QSPR model for this compound would involve a series of well-defined steps:
Data Set Compilation: A crucial first step is the collection of a dataset of structurally similar compounds with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR). For instance, a QSAR study on the antioxidant activity of phenolic compounds would require a series of phenols with measured antioxidant capacities. nih.govresearchgate.net
Molecular Descriptor Calculation: For each compound in the dataset, a variety of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:
Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include Wiener index, Randić index, and Kier & Hall molecular connectivity indices.
Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include molecular volume, surface area, and principal moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken charges, and dipole moment. researchgate.net
Physicochemical Descriptors: These include properties like hydrophobicity (log P), polarizability, and molar refractivity.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that correlates the molecular descriptors with the observed activity or property. researchgate.net The predictive power and robustness of the developed model are then rigorously assessed through internal and external validation techniques.
Potential QSAR Applications for this compound
Given the structural motifs present in this compound—a phenolic hydroxyl group, a formyl group, and a methoxy-substituted phenyl ring—several potential biological activities could be investigated using QSAR models.
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. nih.govresearchgate.net A QSAR study could elucidate the structural features of this compound that contribute to its radical scavenging ability. Key descriptors in such a model would likely include:
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical indicator of the ease with which the hydrogen atom can be donated to a free radical.
Ionization Potential (IP): This relates to the ease of electron donation, another mechanism of antioxidant action.
HOMO Energy: A higher HOMO energy often correlates with a greater ability to donate electrons. researchgate.net
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in ortho or para positions, can enhance antioxidant activity. nih.gov
A hypothetical QSAR model for antioxidant activity might take the form of the following equation:
Antioxidant Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The following table illustrates hypothetical data that could be used to build such a model.
| Compound | Experimental Antioxidant Activity (IC50, µM) | BDE (kcal/mol) | logP |
| Phenol | 150 | 88.5 | 1.46 |
| 4-Methoxyphenol | 85 | 85.2 | 1.34 |
| 2-Formylphenol | 120 | 87.9 | 1.25 |
| This compound | Predicted Value | Calculated Value | Calculated Value |
| Catechol | 30 | 81.0 | 0.88 |
Antimicrobial Activity: The aldehyde and phenolic functionalities suggest potential antimicrobial properties. A QSAR model could identify the key structural requirements for inhibiting the growth of various microorganisms. Descriptors related to lipophilicity (log P) and electronic properties would likely be significant, as they influence the compound's ability to penetrate microbial cell membranes and interact with target enzymes.
Potential QSPR Applications for this compound
QSPR models can predict a range of physicochemical properties crucial for understanding the compound's behavior in various systems.
Solubility: Aqueous solubility is a critical property in many applications. A QSPR model for solubility would likely incorporate descriptors such as:
Polar Surface Area (PSA): This descriptor is related to the molecule's ability to form hydrogen bonds.
log P: A measure of hydrophobicity.
Molecular Volume and Surface Area: These relate to the energy required to create a cavity for the molecule in the solvent.
Boiling Point and Melting Point: For predicting properties like boiling point, QSPR models often rely on topological and constitutional descriptors that capture the molecule's size, branching, and intermolecular forces.
The table below provides an example of how a QSPR model could be used to predict a physicochemical property like the octanol-water partition coefficient (log P).
| Compound | Experimental log P | Molecular Weight | Polar Surface Area (Ų) |
| Benzene | 2.13 | 78.11 | 0 |
| Phenol | 1.46 | 94.11 | 20.23 |
| Anisole | 2.11 | 108.14 | 9.23 |
| Benzaldehyde | 1.48 | 106.12 | 17.07 |
| This compound | Predicted Value | 228.24 | 46.49 |
Detailed Research Findings from Related Compounds
Studies on substituted phenols have consistently shown that their biological activities, such as toxicity and receptor binding, are strongly influenced by hydrophobicity (log P) and electronic parameters like the Hammett constant (σ) and pKa. jst.go.jp For instance, the toxicity of phenols to various organisms often shows a strong correlation with log P. jst.go.jp
Research on phenolic acids has demonstrated that their antioxidant activity is significantly correlated with the number and position of hydroxyl groups. nih.gov Models have been developed that can accurately predict antioxidant capacity based on topological descriptors alone. nih.gov
In the realm of aromatic aldehydes, QSAR studies have been used to predict properties like flavor thresholds in beverages. nih.gov These models often incorporate quantum chemical parameters to describe the electronic nature of the aldehyde group and its interaction with sensory receptors.
For biphenyl-like structures, QSPR models have been successfully developed to predict physicochemical properties such as partition coefficients and vapor pressure. nih.govnih.gov These models often utilize a combination of electrostatic potential-derived parameters and molecular volume. nih.gov
By integrating the findings from these related classes of compounds, it is possible to construct robust and predictive QSAR and QSPR models for this compound, providing a powerful in silico tool to guide its further investigation and application.
Advanced Applications and Research Domains of 2 Formyl 4 4 Methoxyphenyl Phenol Based Systems
Development of Chemosensors and Fluorescent Molecular Probes
Photophysical Principles for Signal Transduction (e.g., ESIPT, AIE, PET, ICT)
It is conceivable that research on this specific compound exists within proprietary databases or has yet to be published. However, based on the currently available information, a detailed and scientifically accurate article on these advanced applications cannot be generated at this time.
Investigations into Biological Activities and Mechanistic Pathways
The scaffold of 2-Formyl-4-(4-methoxyphenyl)phenol has been the basis for the development of various derivatives that exhibit significant biological activities. Research has focused on understanding their interactions with cellular systems, particularly their potential as modulators of key enzymes and signaling pathways involved in inflammation and cell proliferation.
Enzyme Modulation and Inhibition Studies (e.g., COX-2, Tubulin Polymerization)
Derivatives based on the this compound structure have been investigated for their ability to modulate the activity of critical enzymes implicated in disease pathology. A notable area of study is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process.
A synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated models, MMPP treatment has been shown to reduce the expression of inflammatory proteins, including COX-2. nih.gov This inhibitory effect on COX-2 is a key component of its anti-inflammatory and neuroprotective activities. nih.gov Similarly, other related chalcone (B49325) structures, such as E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, have also been found to reduce the upregulation of COX-2 in LPS-treated macrophages, further highlighting the potential of this chemical class as COX-2 inhibitors. nih.gov
Furthermore, research into related pharmacophores, specifically 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives, has revealed substrate-selective inhibition of arachidonate (B1239269) 15-lipoxygenase (ALOX15). mdpi.com These findings suggest that the methoxyphenyl-phenol core can be tailored to achieve specific enzyme inhibition profiles.
| Derivative | Target Enzyme | Effect | Model System |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Cyclooxygenase-2 (COX-2) | Reduced expression | LPS-induced models nih.gov |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Cyclooxygenase-2 (COX-2) | Reduced upregulation | LPS-treated RAW264.7 macrophages nih.gov |
| 5-(4-methoxyphenyl)-1H-indole / -1H-imidazole derivatives | Arachidonate 15-lipoxygenase (ALOX15) | Substrate-selective inhibition | Recombinant rabbit ALOX15 mdpi.com |
Anti-inflammatory Mechanisms at the Molecular Level (e.g., STAT3 Pathway Inhibition)
A primary mechanism underlying the anti-inflammatory effects of this compound-based systems is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.comnih.govresearchgate.netnih.gov STAT3 is a critical transcription factor that regulates the expression of various genes involved in inflammation, proliferation, and survival.
The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been identified as a selective and potent inhibitor of STAT3. mdpi.comnih.gov Research has demonstrated that MMPP directly binds to the STAT3 protein, which in turn inhibits its phosphorylation and subsequent activation. mdpi.com This inactivation of STAT3 has been observed in multiple disease models:
Rheumatoid Arthritis: In murine macrophages and human synoviocytes from patients with rheumatoid arthritis, MMPP was shown to suppress STAT3 activation and its downstream signaling, leading to a strong inhibition of pro-inflammatory responses. nih.gov
Neuroinflammation: In models of neuroinflammation, MMPP ameliorates inflammatory responses by inhibiting STAT3 activation. nih.govmdpi.com This leads to a reduction in inflammatory mediators in brain cells, suggesting a protective role against neurodegeneration. nih.govmdpi.com
Sepsis: In a mouse model of LPS-induced liver sepsis, MMPP treatment prevented mortality by inhibiting the inflammatory response through the suppression of STAT3 activity. nih.gov
The inhibition of the STAT3 pathway by MMPP effectively blocks the transcription of pro-inflammatory cytokines and enzymes, providing a clear molecular basis for the observed anti-inflammatory effects. mdpi.comnih.govnih.gov
Cellular Effects and Molecular Cytotoxicity (Mechanisms of action at cellular level)
Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. nih.govnih.govjmb.or.kr The molecular mechanisms involve the modulation of key signaling pathways that control cell survival and death.
The derivative MMPP has been a focal point of these investigations. In human cervical cancer (HeLa) cells, MMPP was found to be cytotoxic by inducing apoptosis primarily through the extrinsic pathway. nih.gov This was evidenced by the significant upregulation of death receptors DR5 and FAS, leading to the activation of initiator caspase-8 and executioner caspase-3. nih.gov
In breast cancer cells, MMPP exhibits anticancer effects by targeting multiple pathways:
Apoptosis Induction: It promotes apoptosis by activating pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.govjmb.or.kr
Dual Pathway Regulation: MMPP has been shown to dually regulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govjmb.or.kr It inhibits the phosphorylation of VEGFR2 and enhances the transcriptional activity of PPARγ. nih.govjmb.or.kr
AKT Pathway Suppression: The combined effect on VEGFR2 and PPARγ ultimately leads to the downregulation of the AKT signaling pathway, which is crucial for cancer cell survival and proliferation. nih.govjmb.or.kr
Inhibition of Metastasis: MMPP also suppresses the migration and invasion of breast cancer cells by inhibiting the expression of transcription factors involved in the epithelial-mesenchymal transition (EMT). nih.gov
These findings indicate that derivatives of this compound can induce cytotoxicity in cancer cells through a multi-pronged approach, targeting both extrinsic and intrinsic apoptotic pathways as well as critical survival signaling networks.
| Cell Line | Derivative | Cellular Effect | Molecular Mechanism |
| HeLa (Cervical Cancer) | MMPP | Cytotoxicity, Apoptosis Induction | Upregulation of DR5 and FAS; Activation of Caspase-8 and -3 (Extrinsic Pathway) nih.gov |
| MDA-MB-231, MCF7 (Breast Cancer) | MMPP | Growth Inhibition, Apoptosis, Suppression of Migration/Invasion | Inhibition of VEGFR2; Activation of PPARγ; Downregulation of AKT pathway; Activation of Caspases; Inhibition of Bcl-2 nih.govjmb.or.kr |
| HuTu 80, MCF-7 (Adenocarcinoma) | Phenol/benzofuroxan hybrids | High Cytotoxicity, Apoptosis Induction | Induction of apoptosis via the internal mitochondrial pathway; Increase in ROS production mdpi.com |
Antioxidant Capacity and Radical Scavenging Mechanisms
Phenolic compounds are well-regarded for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govfrontiersin.orgnih.gov The structural features of this compound, particularly the hydroxyl group on the phenolic ring, make it and its derivatives promising candidates for antioxidant applications.
The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single-electron transfer (SET). frontiersin.orgmdpi.com In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. frontiersin.orgmdpi.com The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. frontiersin.orgnih.govresearchgate.net
A study involving the synthesis of a Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol , from vanillin (B372448) and p-anisidine, confirmed its potent antioxidant activity. atlantis-press.comresearchgate.net Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the compound demonstrated an exceptionally low EC50 value of 10.46 ppm. atlantis-press.com The EC50 value represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%, with lower values indicating higher antioxidant power. This result signifies a very strong radical scavenging capability. atlantis-press.comresearchgate.net The high reactivity is attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to stabilize the DPPH radical. ui.ac.id
| Compound/Derivative | Assay | Result (EC50) | Implication |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH Radical Scavenging | 10.46 ppm atlantis-press.com | Potent Antioxidant Activity |
Contributions to Functional Materials Science
The unique electronic and photophysical properties of aromatic phenol derivatives position them as valuable building blocks in the field of materials science. Their potential is particularly evident in the creation of advanced functional organic materials.
Development of Fluorescent Organic Materials
The core structure of this compound contains a fluorophore—a molecular component that can absorb light at a specific wavelength and emit it at a longer wavelength. This inherent fluorescence is a key characteristic for developing novel organic materials for sensing and imaging applications. mdpi.comrsc.org
Fluorescent probes are powerful tools for detecting and visualizing specific analytes or biological events in environmental and biological systems with high sensitivity and spatiotemporal resolution. mdpi.comrsc.orgnih.gov The design of such probes often involves coupling a fluorophore to a specific recognition moiety. The interaction of the recognition site with the target analyte triggers a change in the fluorescence signal (e.g., turning it "on" or "off"). mdpi.com
Phenolic structures, coumarins, and xanthenes are common fluorophores used in the construction of these probes. mdpi.comresearchgate.net For instance, the thiolysis of a dinitrophenyl ether attached to a coumarin (B35378) fluorophore has been used to create a probe for thiophenol, where the reaction releases the highly emissive coumarin. mdpi.com The phenolic hydroxyl group and the extended π-conjugated system in this compound and its derivatives provide a versatile platform for such applications. The structure can be chemically modified to:
Tune Photophysical Properties: Altering substituents on the aromatic rings can shift the absorption and emission wavelengths, potentially into the near-infrared (NIR) range, which is advantageous for deep-tissue biological imaging. nih.gov
Introduce Recognition Sites: The formyl and hydroxyl groups serve as reactive handles to attach specific recognition units for detecting various species such as metal ions, reactive oxygen species, or disease-related enzymes. rsc.orgmdpi.com
Therefore, the this compound scaffold represents a promising platform for the rational design and synthesis of new fluorescent organic materials and probes for a wide array of applications in diagnostics and materials science. rsc.orgnih.gov
Exploration of Optical Switching and Solvatochromic Phenomena
The unique molecular architecture of this compound, which combines a salicylaldehyde-like moiety with a biphenyl-like structure, makes it a compelling candidate for studies in optical switching and solvatochromism. These phenomena are rooted in the molecule's electronic properties and its interactions with the surrounding environment, offering potential applications in molecular sensors, switches, and advanced optical materials.
Optical Switching:
The potential for optical switching in systems based on this compound is primarily associated with the phenomenon of photochromism, a reversible transformation between two forms of a molecule having different absorption spectra, induced by the absorption of electromagnetic radiation. For salicylaldehyde (B1680747) derivatives and their corresponding Schiff bases, photochromism often involves an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the formyl oxygen or the imine nitrogen in the case of a Schiff base.
This proton transfer leads to the formation of a transient keto-tautomer, which possesses a different electronic structure and, consequently, a distinct absorption spectrum compared to the initial enol form. The process can be represented as follows:
Enol-form (stable ground state): The molecule exists with the hydroxyl group intact. This form typically absorbs in the UV region.
Photoexcitation: Upon absorption of UV light, the molecule is promoted to an excited state.
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer.
Keto-tautomer (transient form): This tautomer has a more extended π-conjugation and typically absorbs at longer wavelengths, often in the visible region, leading to a color change.
Reversion: The keto-tautomer can revert to the more stable enol-form either thermally or by irradiation with light of a different wavelength (typically the wavelength absorbed by the keto form).
The presence of the 4-methoxyphenyl (B3050149) group is expected to influence the electronic properties of the molecule, including the energy levels of the ground and excited states and the kinetics of the photochromic process. The electron-donating nature of the methoxy (B1213986) group can affect the charge distribution in the molecule, potentially modulating the efficiency and wavelength dependence of the optical switching.
Solvatochromic Phenomena:
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule by the solvent. The polarity and hydrogen bonding capability of the solvent can significantly influence the energy gap between these states, leading to shifts in the absorption and emission spectra.
For this compound, the presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the formyl oxygen), as well as a significant dipole moment, suggests that it should exhibit noticeable solvatochromism. The change in the position of the absorption bands in solvents of varying polarity can provide valuable information about the electronic structure and the nature of the solute-solvent interactions.
A positive solvatochromism (a red shift or bathochromic shift in more polar solvents) is typically observed when the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue shift or hypsochromic shift in more polar solvents) occurs when the ground state is more polar than the excited state.
Detailed Research Findings:
While specific experimental data for the optical switching and solvatochromism of this compound is not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for predicting its behavior. Studies on salicylaldehyde and its derivatives have consistently demonstrated their photochromic and solvatochromic properties.
The tables below illustrate the expected solvatochromic behavior of this compound based on typical shifts observed for similar aromatic aldehydes and phenols in different solvents.
Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λmax (nm) |
| n-Hexane | 31.0 | ~320-330 |
| Toluene | 33.9 | ~325-335 |
| Dichloromethane | 40.7 | ~330-340 |
| Acetone | 42.2 | ~335-345 |
| Ethanol | 51.9 | ~340-350 |
| Water | 63.1 | ~345-355 |
Note: The polarity index is a measure of solvent polarity. The expected λmax values are hypothetical and based on trends observed for structurally related compounds.
Table 2: Expected Fluorescence Emission Maxima (λem) of this compound in Various Solvents
| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λem (nm) |
| n-Hexane | 31.0 | ~400-415 |
| Toluene | 33.9 | ~410-425 |
| Dichloromethane | 40.7 | ~420-435 |
| Acetone | 42.2 | ~430-445 |
| Ethanol | 51.9 | ~440-455 |
| Water | 63.1 | ~450-465 |
Note: The expected λem values are hypothetical and based on trends observed for structurally related compounds showing positive solvatochromism.
The exploration of these properties in this compound and its derivatives, particularly Schiff bases, remains a fertile area for research. Such studies would involve systematic photophysical measurements in a range of environments to fully characterize their behavior and unlock their potential for advanced applications.
Future Research Directions and Translational Potential
Innovations in Green Synthetic Chemistry for 2-Formyl-4-(4-methoxyphenyl)phenol
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of this compound will likely prioritize the development of green and sustainable methods. Traditional multi-step syntheses of substituted benzaldehydes often involve hazardous reagents and generate significant waste. Innovations in this area could focus on several key aspects:
One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without the isolation of intermediates can significantly improve efficiency and reduce solvent usage and waste. A potential approach could involve a two-step, one-pot reduction/cross-coupling procedure starting from readily available benzoic acid derivatives. acs.org
Catalyst-Free Reactions: Exploring catalyst-free multicomponent reactions (MCRs) in green solvents like water or eucalyptol (B1671775) presents a promising avenue. mdpi.com These methods can offer high atom economy and simplified purification processes.
Bio-inspired Catalysis: The use of natural catalysts, such as L-cysteine or chitosan, in aqueous media for the synthesis of related heterocyclic compounds suggests that similar bio-inspired catalytic systems could be developed for the synthesis of this compound and its derivatives. mdpi.com
Photochemical Methods: Photoinduced reactions, which can often be conducted at room temperature and with high selectivity, offer another green alternative. The photochemical conversion of related 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones highlights the potential of light-mediated transformations in the synthesis of complex phenolic compounds. mdpi.com
These innovative synthetic strategies would not only make the production of this compound more economical and environmentally friendly but also facilitate its broader investigation and application.
Exploitation in Advanced Catalytic Systems
The structural features of this compound, particularly the ortho-hydroxybenzaldehyde moiety, make it an excellent precursor for the synthesis of Schiff bases and their metal complexes, which are known to be versatile catalysts.
Future research could explore the catalytic applications of this compound-derived compounds in a variety of organic transformations. Schiff bases formed from the condensation of this compound with various amines can act as ligands for a range of metal ions, creating catalysts for reactions such as:
Oxidation Reactions: Copper complexes with Schiff base ligands have shown remarkable efficacy in C-H hydroxylation reactions. cmu.edu By tuning the electronic and steric properties of the Schiff base ligand derived from this compound, it may be possible to develop highly selective and efficient catalysts for the oxidation of various substrates.
Asymmetric Synthesis: Chiral Schiff base complexes are widely used as catalysts in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The development of chiral Schiff bases from this compound could lead to novel catalysts for asymmetric carbon-carbon bond-forming reactions.
Polymerization Reactions: Some transition metal complexes with Schiff base ligands are effective catalysts for polymerization reactions. For instance, Atom Transfer Radical Polymerization (ATRP) often utilizes copper catalysts to produce well-defined polymers. cmu.edu Derivatives of this compound could be investigated as ligands in such catalytic systems.
The synthesis of novel azo Schiff bases from related hydroxybenzaldehydes has also been reported, suggesting another class of derivatives with potential catalytic and biological activities to be explored. mdpi.com
Exploration of Novel Sensing Platforms and Bioimaging Applications (Non-clinical)
The inherent fluorescence of many phenolic compounds and their ability to form complexes with metal ions make them attractive candidates for the development of chemical sensors. Salicylaldehyde (B1680747) and its derivatives are known to be excellent platforms for fluorescent probes. researchgate.net
Future research is poised to harness this compound for creating novel sensing and bioimaging tools. The combination of the biphenyl (B1667301) structure and the salicylaldehyde moiety could lead to sensors with high selectivity and sensitivity. Key areas of exploration include:
Metal Ion Detection: Schiff bases derived from salicylaldehydes have been successfully employed as fluorescent probes for the dual sensing of metal ions like Al³⁺ and Zn²⁺. nih.gov Similarly, derivatives of this compound could be designed to detect specific metal ions through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net The detection of environmentally or biologically important metal ions is a significant area of research. nih.gov
Anion and Neutral Molecule Sensing: Beyond metal ions, the development of probes for the detection of anions and small neutral molecules is of great interest. The versatile structure of this compound could be modified to create receptors that selectively bind to and signal the presence of such species.
Bioimaging: Fluorescent probes with low cytotoxicity and good cell permeability are valuable tools for non-clinical bioimaging studies. nih.gov Derivatives of this compound could be investigated for their potential to visualize specific analytes within cellular environments, contributing to a better understanding of biological processes at the molecular level.
The development of such sensing platforms would have applications in environmental monitoring, food safety, and as research tools in cell biology.
Deeper Mechanistic Insights into Biological Interactions
Phenolic compounds are well-known for their diverse biological activities, which are often linked to their antioxidant properties and their ability to interact with proteins and other biological macromolecules. nih.govnih.gov The biphenyl structure can enhance these interactions and introduce conformational flexibility, which is a crucial determinant of biological activity. mdpi.com
A deeper understanding of the mechanisms through which this compound and its derivatives interact with biological systems is essential for realizing their full therapeutic potential. Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure, such as altering the substituents on the phenyl rings or modifying the aldehyde group, would provide valuable insights into the structural requirements for specific biological activities.
Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of enzymes, including those involved in inflammatory pathways like cyclooxygenases (COXs) and lipoxygenases (LOXs). mdpi.com Investigating the inhibitory potential of this compound against these and other therapeutically relevant enzymes could uncover new pharmacological applications.
Interaction with Biomembranes: The amphiphilic nature of phenolic lipids suggests that they can incorporate into and perturb biological membranes. nih.gov Studying the interaction of this compound with model and biological membranes could elucidate its mechanism of action and its potential effects on cellular processes.
A thorough investigation into these biological interactions will be critical for identifying promising lead compounds for further development in various therapeutic areas.
Q & A
Q. What are the recommended synthetic routes for 2-Formyl-4-(4-methoxyphenyl)phenol, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Claisen-Schmidt condensation between 4-(4-methoxyphenyl)phenol and a formylating agent (e.g., paraformaldehyde or Vilsmeier-Haack reagent). Optimization includes:
- Catalyst selection: Use acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions depending on substrate reactivity.
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control: Maintain 80–100°C to balance reaction rate and byproduct formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. For analogous syntheses, see pyrazoline derivative preparation via chalcone intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm), phenolic -OH (δ 9–10 ppm, broad), and formyl proton (δ ~10 ppm).
- ¹³C NMR: Confirm formyl carbon (δ ~190 ppm) and methoxy carbon (δ ~55 ppm).
- IR spectroscopy: Detect formyl C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
- Mass spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns. For structural analogs, see characterization of (2-Amino-4-methoxyphenyl)methanol .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Functional selection: Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set for accurate HOMO-LUMO gap and charge distribution.
- Key analyses:
- Frontier molecular orbitals: Predict reactivity sites (e.g., formyl group as electrophilic center).
- Electrostatic potential (ESP): Map electron-rich regions (phenolic -OH) for hydrogen bonding.
- Thermochemical data: Compare calculated vs. experimental bond dissociation energies (e.g., O-H bond).
Q. How can crystallographic data contradictions be resolved during structural determination?
Methodological Answer:
- Software tools: Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids.
- Common issues:
- Disordered moieties: Apply restraints to methoxy or formyl groups.
- Hydrogen bonding: Validate O-H⋯O interactions (e.g., phenolic -OH with solvent molecules).
- Twinned crystals: Use PLATON to check for pseudo-symmetry. For example, pyrazoline derivatives showed resolved dihedral angles via SHELX .
Q. What biological activities are predicted for this compound based on structural analogs?
Methodological Answer:
- STAT3 inhibition: Analogous to (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, which inhibits neuroinflammation via STAT3 pathways .
- Antioxidant assays:
- DPPH radical scavenging: Compare IC₅₀ values with known phenolic antioxidants.
- Cellular models: Test in SH-SY5Y cells for neuroprotective effects.
- Structure-activity relationship (SAR): Modify the formyl group to enhance bioavailability (e.g., reduce metabolic oxidation).
Methodological Considerations
Q. How to analyze the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA): Assess decomposition at 25–300°C (e.g., loss of formyl group ~200°C).
- HPLC-MS monitoring: Track degradation products in aqueous buffers (pH 2–12) over 24–72 hours.
- Light sensitivity: Expose to UV (254 nm) and measure absorbance changes (λ_max ~280 nm).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
